Cefazolin delta-3-methyl ester
Overview
Description
Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound is synthesized to enhance the pharmacokinetic properties of cefazolin, particularly its bioavailability and stability. Cephalosporins are known for their broad-spectrum antibacterial activity, and this compound is no exception, exhibiting significant efficacy against various Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Cefazolin delta-3-methyl ester has various applications in scientific research:
Chemistry: Used as a model compound to study the stability and reactivity of cephalosporins under different conditions.
Biology: Employed in studies investigating the mechanisms of bacterial resistance to cephalosporins.
Medicine: Explored for its potential to improve the pharmacokinetic properties of cefazolin, making it more effective in treating bacterial infections.
Industry: Utilized in the development of new cephalosporin derivatives with enhanced properties.
Mechanism of Action
Safety and Hazards
Future Directions
The demand for antibiotics, including cefazolin, is growing and the use of this drug is increasing worldwide . There is increasing urgency to manufacture this type of important drug in locations close to medical practices . The second pathway of combined chemical and biocatalytic CEZ synthesis is preferable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefazolin delta-3-methyl ester involves the esterification of cefazolin. One common method includes the reaction of cefazolin with methanol in the presence of an acid catalyst. The reaction is typically carried out under mild conditions to prevent degradation of the β-lactam ring, which is crucial for the antibiotic activity of cephalosporins .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. This method uses immobilized recombinant cephalosporin-acid synthetase as a biocatalyst. The process involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with the methyl ester of 1(H)-tetrazolylacetic acid .
Chemical Reactions Analysis
Types of Reactions: Cefazolin delta-3-methyl ester undergoes several types of chemical reactions, including hydrolysis, isomerization, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form cefazolin and methanol. This reaction is catalyzed by both acids and bases.
Isomerization: The compound can isomerize to its delta-2 isomer under mild pH and temperature conditions.
Oxidation: Oxidative reactions can lead to the formation of cephalosporoic acid, especially in the presence of oxidizing agents like hydrogen peroxide.
Major Products:
Hydrolysis: Cefazolin and methanol.
Isomerization: Delta-2 isomer of cefazolin.
Oxidation: Cephalosporoic acid.
Comparison with Similar Compounds
Cefazolin: The parent compound, which is widely used as a first-generation cephalosporin antibiotic.
Cefamandole: A second-generation cephalosporin with a broader spectrum of activity and higher resistance to β-lactamases.
Ceftetrame: A cephalosporin prodrug ester that undergoes similar hydrolytic behavior.
Uniqueness: Cefazolin delta-3-methyl ester is unique due to its enhanced stability and bioavailability compared to cefazolin. The esterification process improves its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antibiotics .
Properties
IUPAC Name |
methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSAVDPCHLJLPI-IAUSTGCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922577 | |
Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117929-10-9 | |
Record name | Cefazolin delta-3-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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